An In-depth Technical Guide to the Physicochemical Properties of Cyclopropanecarboxamide
An In-depth Technical Guide to the Physicochemical Properties of Cyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclopropanecarboxamide, an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The information is presented to support research and development activities, offering detailed data, experimental methodologies, and visual representations of key processes and concepts.
Chemical Identity and Structure
Cyclopropanecarboxamide is a simple yet versatile organic compound featuring a cyclopropyl ring attached to a carboxamide functional group.[4][5] This unique strained ring structure imparts specific conformational rigidity and electronic properties that are of significant interest in medicinal chemistry.[2]
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IUPAC Name: cyclopropanecarboxamide[5]
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CAS Number: 6228-73-5[4]
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Molecular Formula: C₄H₇NO[4]
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SMILES: C1CC1C(=O)N[5]
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InChI Key: AIMMVWOEOZMVMS-UHFFFAOYSA-N[4]
Tabulated Physicochemical Properties
The following tables summarize the key quantitative physicochemical properties of Cyclopropanecarboxamide for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Weight | 85.10 g/mol | [5][6][7] |
| Appearance | White to light brown crystalline powder | [4][8][9] |
| Melting Point | 120-126 °C | [4][8][9] |
| Boiling Point | 248.5 ± 7.0 °C (Predicted) | [4] |
| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [4] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Method/Source |
| Water Solubility | Insoluble | [4] |
| LogP (Octanol/Water Partition Coefficient) | -0.118 | Crippen Calculated Property[6][7] |
| -0.4 | XLogP3 Computed[5] | |
| Log₁₀WS (Water Solubility in mol/L) | -0.36 | Crippen Calculated Property[6] |
| Solubility in Organic Solvents | Soluble in Methanol | [9] |
Table 3: Acid-Base and Spectroscopic Data
| Property | Value | Method/Source |
| pKa | 16.60 ± 0.20 (Predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | Computational[7] |
| Hydrogen Bond Donor Count | 1 | Computational[5][7] |
| Hydrogen Bond Acceptor Count | 1 | Computational[5][7] |
| Rotatable Bond Count | 1 | Computational[7] |
Experimental and Computational Methodologies
The properties listed above are determined through a combination of experimental measurements and computational predictions.
A common laboratory-scale synthesis of Cyclopropanecarboxamide involves the reaction of cyclopropanecarbonyl chloride with ammonia.[4]
Protocol:
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Dissolve cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) in a suitable reaction vessel.
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Pass a continuous stream of ammonia gas into the well-stirred solution at room temperature.
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Continue the purging for approximately 2 hours to ensure the reaction goes to completion.
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Remove the solvent by vacuum distillation.
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Dissolve the resulting residue in ethyl acetate.
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Filter the solution to remove any insoluble matter (e.g., ammonium chloride).
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Concentrate the filtrate under vacuum to yield pure Cyclopropanecarboxamide as a crystalline solid.[4]
Caption: A workflow diagram illustrating the synthesis of Cyclopropanecarboxamide.
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Melting Point: Experimentally, the melting point is determined using a melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.[8][9] The reported range of 120-126 °C indicates the typical purity of commercially available samples.[8][9]
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Boiling Point and Density: The provided values for boiling point and density are predicted, likely using computational methods such as the Joback method, which estimates thermophysical properties from a molecule's structure.[4][6]
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Solubility: Qualitative solubility is determined by attempting to dissolve a small amount of the substance in a given solvent (e.g., water, methanol) and observing the outcome.[4][9] Quantitative solubility (LogS) can be predicted using algorithms based on the compound's structure, such as the Crippen method.[6]
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LogP (Octanol-Water Partition Coefficient): This value, critical for predicting a drug's pharmacokinetic behavior, is often calculated using computational models. The provided values are from the Crippen and XLogP3 algorithms, which are widely used in drug discovery.[5][6][7] These models analyze the molecule's structure to estimate its hydrophobicity.
Logical Relationships and Importance in Drug Development
The physicochemical properties of a molecule like Cyclopropanecarboxamide are not independent; they are interrelated and collectively influence its behavior, particularly its suitability as a drug candidate.
Caption: Relationship between core physicochemical properties and their biological relevance.
As illustrated, properties like LogP and TPSA are strong predictors of a molecule's ability to cross biological membranes, a key aspect of absorption.[7] Aqueous solubility is fundamental for a compound to be absorbed after oral administration, and the pKa determines its charge state at different physiological pHs, which also impacts absorption and distribution.[4] The rigid cyclopropane structure can enhance metabolic stability, a desirable trait in drug candidates.[2] The values for Cyclopropanecarboxamide (LogP < 5, Molecular Weight < 500, H-bond donors/acceptors within limits) suggest it aligns with general rules for drug-likeness, such as Lipinski's Rule of Five, making its derivatives interesting for further investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 4. CYCLOPROPANECARBOXAMIDE | 6228-73-5 [chemicalbook.com]
- 5. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. Cyclopropanecarboxamide | 6228-73-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
